L-Asparagine, L-serylglycyl-L-isoleucyl-L-phenylalanyl-L-threonyl-
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Overview
Description
L-Asparagine, L-serylglycyl-L-isoleucyl-L-phenylalanyl-L-threonyl- is a complex peptide composed of multiple amino acids. This compound is notable for its intricate structure and potential applications in various scientific fields. Each amino acid in the sequence contributes to the overall properties and functionality of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, L-serylglycyl-L-isoleucyl-L-phenylalanyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Asparagine, L-serylglycyl-L-isoleucyl-L-phenylalanyl-L-threonyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water and enzymes or acids.
Oxidation: Oxidizing specific amino acid residues, such as methionine or cysteine, using oxidizing agents.
Reduction: Reducing disulfide bonds between cysteine residues using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced cysteine residues.
Scientific Research Applications
L-Asparagine, L-serylglycyl-L-isoleucyl-L-phenylalanyl-L-threonyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Asparagine, L-serylglycyl-L-isoleucyl-L-phenylalanyl-L-threonyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in cell growth and differentiation. The exact molecular targets and pathways depend on the specific sequence and structure of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-Asparagine, L-valyl-L-phenylalanyl-L-seryl-L-glutaminyl-L-serylglycyl-L-methionylglycyl-L-prolyl-L-lysyl-L-phenylalanyl-L-valyl-L-leucyl-L-seryl-L-isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-asparaginyl-L-α-glutamylglycyl-L-arginyl-L-prolyl-L-arginyl-L-arginyl-L-valyl-L-seryl-L-seryl-L-seryl-L-threonyl-L-: Another complex peptide with a different sequence of amino acids.
Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu: A peptide with a distinct sequence and potentially different biological activities.
Uniqueness
L-Asparagine, L-serylglycyl-L-isoleucyl-L-phenylalanyl-L-threonyl- is unique due to its specific sequence of amino acids, which imparts unique structural and functional properties. This uniqueness can influence its binding affinity to molecular targets and its overall biological activity.
Properties
CAS No. |
574750-04-2 |
---|---|
Molecular Formula |
C28H43N7O10 |
Molecular Weight |
637.7 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H43N7O10/c1-4-14(2)22(34-21(39)12-31-24(40)17(29)13-36)26(42)32-18(10-16-8-6-5-7-9-16)25(41)35-23(15(3)37)27(43)33-19(28(44)45)11-20(30)38/h5-9,14-15,17-19,22-23,36-37H,4,10-13,29H2,1-3H3,(H2,30,38)(H,31,40)(H,32,42)(H,33,43)(H,34,39)(H,35,41)(H,44,45)/t14-,15+,17-,18-,19-,22-,23-/m0/s1 |
InChI Key |
BZAAYPFYTDSPND-ZNDYONCNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)N |
Origin of Product |
United States |
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